molecular formula C11H12FN3 B2533673 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline CAS No. 1338981-89-7

4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline

Cat. No.: B2533673
CAS No.: 1338981-89-7
M. Wt: 205.236
InChI Key: VMADWICXBYMXSE-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline (C₁₁H₁₂FN₃) is a substituted aniline derivative featuring a fluorine atom at the para position of the aromatic ring, a methyl group at the meta position, and an imidazole-2-ylmethylamine substituent. This compound is structurally characterized by its heterocyclic imidazole moiety, which is linked via a methylene bridge to the aniline nitrogen.

Properties

IUPAC Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMADWICXBYMXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=NC=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 2-chloromethylimidazole, and 3-methylaniline.

    Nucleophilic Substitution: The 2-chloromethylimidazole undergoes nucleophilic substitution with 4-fluoroaniline to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3-methylaniline under specific reaction conditions, such as the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), to yield the final product.

Industrial Production Methods

Industrial production of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to its reduced form, such as imidazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or imidazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in chemical biology research to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The fluorine atom and methyl group contribute to the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Reference
Target Compound C₁₁H₁₂FN₃ Aniline 4-Fluoro, 3-methyl, N-(imidazol-2-ylmethyl)
PF17 (Imidazopyridine derivative) C₂₄H₂₄F₂N₄O Imidazo[1,2-a]pyridine 4-Fluoro, 3-methyl, N-propyloxy linkage, 6-methylimidazopyridine
4-Fluoro-N-(furan-2-ylmethyl)-3-methylaniline C₁₂H₁₃FNO Aniline 4-Fluoro, 3-methyl, N-(furan-2-ylmethyl)
Compound 62 (Chandrasekera et al.) C₂₀H₂₃BrN₂ Benzimidazole 4-Bromo, 3-methyl, N-propyl linkage with ethyl and methyl groups on benzimidazole

Key Observations :

  • The target compound’s imidazole-2-ylmethyl group distinguishes it from PF17’s imidazopyridine core and Compound 62’s benzimidazole scaffold.
  • Substitution at the aniline ring (fluoro and methyl groups) is conserved across analogs, suggesting a shared pharmacophoric requirement for activity .

Key Findings :

  • Antimycobacterial Activity : PF17 exhibits superior potency (MIC₉₉ = 0.12 µg/mL) compared to Compound 62 (MIC₉₉ = 0.25 µg/mL), attributed to its imidazopyridine core and optimized substituents . The target compound’s imidazole group may offer intermediate activity, though experimental validation is needed.
  • Selectivity: Compound 62’s SI (128) is lower than PF17’s (>533), likely due to differences in off-target toxicity.
  • Physicochemical Properties : The target compound’s LogP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. Its polar surface area (PSA = 40.71 Ų) aligns with compounds exhibiting oral bioavailability .

Biological Activity

4-Fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10FN3 and a molecular weight of approximately 191.20 g/mol. Its structure features a fluorine atom at the para position of the aniline ring and an imidazole moiety attached via a methylene bridge, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .

Antimicrobial Properties

Research indicates that 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline exhibits significant antimicrobial activity against various microbial strains. The mechanism involves the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Antiviral Activity

The compound has also been studied for its antiviral properties. It shows promise in inhibiting viral replication through interaction with viral enzymes or receptors, although specific mechanisms are still under investigation .

Anticancer Activity

One of the most notable aspects of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline is its potential as an anticancer agent. Studies demonstrate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

The biological effects of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline are largely attributed to its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, influencing their activity. This interaction can lead to modulation of biochemical pathways critical for its observed biological effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline. Variations in substituent positioning significantly influence chemical behavior and biological activity. For instance:

Compound NameStructural DifferencesUnique Properties
4-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylanilineContains a methyl group at the ortho positionMay exhibit different reactivity due to steric effects
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)anilineContains a chlorine atom instead of fluorine at the meta positionAltered reactivity and potential biological activity
4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylanilineMethyl group at the meta positionDifferent interaction profiles with biological targets

This table illustrates how modifications can enhance or alter the compound's effectiveness against specific biological targets.

Study on Anticancer Effects

In a study examining the anticancer properties of similar compounds, derivatives that included imidazole rings demonstrated enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The study employed MTT assays to evaluate cell viability post-treatment, revealing significant reductions in cell proliferation.

Antimicrobial Efficacy Trials

Another research effort focused on the antimicrobial efficacy of 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline against resistant bacterial strains. Results indicated that this compound could effectively inhibit growth at lower concentrations compared to standard antibiotics, suggesting potential for development as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline, and how can purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methyl-4-fluoroaniline with a chloromethyl imidazole precursor in the presence of a base like K₂CO₃ in anhydrous DMF at 60–80°C for 12–24 hours. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol . Purity validation requires a combination of techniques:

  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.
  • Elemental analysis (C, H, N) to verify stoichiometric ratios.
  • Melting point determination (compare with literature values, e.g., 119.5–121.5°C for related imidazole-aniline derivatives) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer: Contradictions in spectral data often arise from conformational flexibility or solvent effects. To address this:

  • NMR : Use deuterated DMSO or CDCl₃ to minimize solvent shifts. Assign peaks via 2D experiments (COSY, HSQC) to confirm imidazole C-H (δ 7.2–7.5 ppm) and aniline N-H (δ 5.8–6.2 ppm) .
  • IR : Compare experimental carbonyl stretches (e.g., C=N imidazole at ~1600 cm⁻¹) with DFT-predicted vibrational modes .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁FN₃: 204.0936) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) to calculate frontier orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict aggregation behavior or ligand-protein interactions.
  • Docking Studies : Use AutoDock Vina to model binding with biological targets (e.g., cytochrome P450 enzymes, given the imidazole moiety’s coordination potential) .

Q. How can crystallographic data resolve structural ambiguities in 4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Analyze space group (e.g., monoclinic P21/n), unit cell parameters (a, b, c, β), and hydrogen-bonding networks (N-H···O/F interactions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H, C-H···π) to explain packing motifs and stability .
  • Compare with Analogues : Cross-reference with structurally similar compounds (e.g., 3-methylaniline derivatives) to identify trends in bond lengths and angles .

Q. What experimental approaches can elucidate the compound’s potential biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against peroxidase-like enzymes using colorimetric substrates (e.g., TOPS/4-AAP system, monitoring absorbance at 550 nm) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Correlate results with logP values (predicted via ChemDraw) to assess membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to identify metabolites (e.g., fluorophenyl oxidation or imidazole ring hydroxylation) .

Q. How can researchers address challenges in regioselective functionalization of the imidazole ring?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the aniline NH during imidazole alkylation. Deprotect with TFA/CH₂Cl₂ .
  • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the imidazole C4/C5 positions .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency for imidazole N-alkylation (e.g., 150°C, 30 minutes) to minimize side products .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Polymorph Screening : Recrystallize from different solvents (e.g., acetonitrile vs. THF) to identify stable crystalline forms .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .
  • Solubility Enhancement : Formulate with cyclodextrins or PEGylated surfactants to improve aqueous solubility for in vivo studies .

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